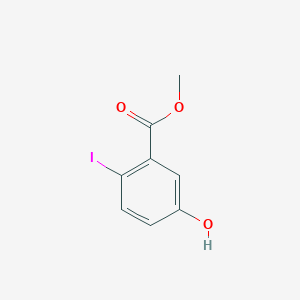

Methyl 5-hydroxy-2-iodobenzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters in Organic Synthesis

Substituted benzoate esters are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of synthetic applications. These compounds, derived from benzoic acid, feature an ester group (–COOR) and one or more substituents on the benzene (B151609) ring. The nature and position of these substituents dramatically influence the molecule's physical properties and chemical reactivity.

In organic synthesis, benzoate esters are valuable precursors for creating more complex molecules. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. numberanalytics.comscispace.com The ester functionality itself can undergo various transformations, such as hydrolysis to the corresponding benzoic acid or reduction to a benzyl (B1604629) alcohol. The presence of other substituents provides chemists with functional handles to perform a diverse range of chemical modifications. For example, lithium hexamethyldisilazide (LiHMDS) has been used to condense substituted benzoate esters with acetone (B3395972) to create symmetrical 1,5-diaryl-1,3,5-pentanetriones. researchgate.net Furthermore, solid acid catalysts, which are recoverable and insoluble in organic solvents, are being developed for use in the synthesis of esters. mdpi.com

The versatility of substituted benzoate esters is further highlighted by their use in cross-coupling reactions, where they can function as alternatives to more traditional reagents. researchgate.net Their stability, ready availability, and the tunability of their electronic and steric properties through substitution make them indispensable tools in the synthetic chemist's arsenal.

Significance of Halogenated Aromatic Systems in Chemical Transformations

Halogenated aromatic systems, or aryl halides, are organic compounds where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). ncert.nic.in This introduction of a halogen atom significantly alters the chemical behavior of the aromatic ring, making these compounds highly important intermediates in synthesis. numberanalytics.com

The primary significance of aromatic halogenation lies in its ability to introduce a functional group that can readily participate in or facilitate further chemical reactions. numberanalytics.comnumberanalytics.com Aryl halides are key substrates in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex molecular skeletons of many pharmaceuticals and advanced materials. numberanalytics.comnih.gov

The halogenation of an aromatic ring occurs via an electrophilic aromatic substitution mechanism. numberanalytics.comlibretexts.org This process typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen and make it sufficiently electrophilic to attack the stable aromatic ring. libretexts.orglibretexts.org The reactivity of the halogens decreases down the group, with fluorine being too reactive and iodine often being unreactive without specific activating agents. libretexts.orglibretexts.org The resulting halogenated aromatics serve as starting materials for a vast range of organic compounds. ncert.nic.in

Overview of Hydroxy- and Iodo-Substituted Aromatic Compounds in Synthetic Methodologies

Aromatic compounds that bear both a hydroxyl (–OH) group and an iodine (–I) atom are particularly valuable in synthetic organic chemistry due to the distinct and complementary reactivity of these two functional groups. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It can also be converted into other functional groups or used as a directing group in various transformations.

The iodine atom, being the largest and least electronegative of the stable halogens, forms the weakest carbon-halogen bond. This characteristic makes iodo-substituted aromatic compounds highly reactive substrates in a variety of metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, facilitating reactions that form new carbon-carbon or carbon-heteroatom bonds at that specific position. nih.gov For instance, methyl 2-hydroxy-4-iodobenzoate is utilized in Stille and Suzuki-Miyaura reactions, taking advantage of the iodine at the 4-position for carbon-carbon bond formation. nih.govresearchgate.net

The combination of a hydroxyl and an iodo substituent on the same aromatic ring, as seen in Methyl 5-hydroxy-2-iodobenzoate, provides a powerful synthetic intermediate. This arrangement allows for selective transformations at either the iodo- or hydroxy-substituted position. For example, the iodine can be used in a coupling reaction, while the hydroxyl group can direct further substitution or be protected and deprotected as needed. This dual functionality is highly sought after for the efficient and regioselective synthesis of complex, polysubstituted aromatic molecules.

This compound: Properties

This compound is a disubstituted aromatic ester. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₇IO₃ sigmaaldrich.com |

| Molecular Weight | 278.04 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | PZGKIYSJCDUOAY-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | IC(C=C1)=C(C=C1O)C(OC)=O sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGKIYSJCDUOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625115 | |

| Record name | Methyl 5-hydroxy-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358672-64-7 | |

| Record name | Methyl 5-hydroxy-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358672-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Hydroxy 2 Iodobenzoate

Retrosynthetic Analysis of Methyl 5-hydroxy-2-iodobenzoate

Retrosynthetic analysis is a technique used to plan an organic synthesis by working backward from the target molecule to simpler precursors. ias.ac.inyoutube.comub.edu For this compound, two primary disconnections are considered: the ester linkage and the carbon-iodine bond.

Disconnection of the Ester Group: A functional group interconversion (FGI) approach suggests that the methyl ester can be derived from the corresponding carboxylic acid, 5-hydroxy-2-iodobenzoic acid. This disconnection points to an esterification reaction as a key final step in the synthesis.

Disconnection of the Carbon-Iodine Bond: The iodine atom can be disconnected from the aromatic ring, leading to the precursor methyl 5-hydroxybenzoate. This suggests that an electrophilic iodination reaction on a pre-existing ester would be a viable synthetic step.

Direct Synthetic Routes to this compound

Direct routes to the title compound involve the strategic introduction of the three key functional groups—the methyl ester, the hydroxyl group, and the iodine atom—onto the benzene (B151609) ring.

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For synthesizing this compound from 5-hydroxy-2-iodobenzoic acid, the Fischer-Speier esterification is a common and effective method. byjus.comorganic-chemistry.org

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process. libretexts.org To drive it towards the product, water, a byproduct of the reaction, is typically removed, or a large excess of the alcohol is used. byjus.comlibretexts.org

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the carboxylic acid, making the carbonyl carbon more electrophilic. byjus.comlibretexts.org

Nucleophilic attack: A molecule of methanol (B129727) acts as a nucleophile, attacking the activated carbonyl carbon. byjus.comorganic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product. byjus.comlibretexts.org

Heterogeneous catalysts, such as sulfated zirconia or γ-alumina, can also be employed to facilitate the esterification, offering advantages in terms of catalyst separation and product purity. uhamka.ac.id

The introduction of an iodine atom onto the aromatic ring at a specific position is crucial. When starting with methyl 5-hydroxybenzoate, the regioselectivity of the electrophilic iodination is governed by the directing effects of the existing substituents.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. The methoxycarbonyl (-COOCH₃) group is a deactivating group and a meta-director. In this case, the directing effects are synergistic. The hydroxyl group strongly directs electrophilic attack to the C2 (ortho) and C4/C6 (ortho) positions. The ester group directs to the C2 and C6 positions (meta). The C2 position is therefore strongly favored electronically. Given the potential for steric hindrance from the adjacent ester group, the C2 position remains the most probable site of iodination due to the powerful activating influence of the hydroxyl group.

Several reagents can be used for the electrophilic iodination of activated aromatic rings like phenols. nih.gov A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or nitric acid. scielo.brscienceopen.com These oxidants convert I₂ into a more potent electrophilic iodine species (e.g., I⁺). The reaction can often be performed in water, offering a greener alternative to traditional organic solvents. scielo.brscienceopen.com Other iodinating systems include N-iodosuccinimide (NIS), often with an acid catalyst, or iodine monochloride (ICl). nih.gov

In most synthetic routes to this compound, the hydroxyl group is present in the starting material (e.g., 5-hydroxybenzoic acid). However, its high reactivity can sometimes interfere with other reaction steps. libretexts.org In such cases, the hydroxyl group must be temporarily masked with a protecting group. masterorganicchemistry.com

A suitable protecting group must be easy to install, stable under the conditions of the subsequent reaction, and easy to remove selectively. masterorganicchemistry.com

Ether Protecting Groups: Simple ethers like the methyl or benzyl (B1604629) (Bn) ether can be formed. Benzyl ethers are particularly useful as they can be removed under mild hydrogenolysis conditions (H₂/Pd-C).

Silyl (B83357) Ethers: Groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) are very common for protecting alcohols. masterorganicchemistry.com They are generally stable to a wide range of reaction conditions but can be easily removed using fluoride (B91410) ion sources (e.g., TBAF) or acid.

Ester Protecting Groups: Acetyl (Ac) or pivaloyl (Piv) esters can also serve as protecting groups. They are typically stable to acidic conditions but can be removed by base-catalyzed hydrolysis. highfine.com

The necessity of a protecting group depends on the specific synthetic sequence. For instance, while Fischer esterification is generally compatible with phenolic hydroxyls, certain iodination conditions or subsequent cross-coupling reactions might require protection to prevent unwanted side reactions.

Multi-Step Synthetic Sequences Incorporating this compound

The true value of this compound is often realized in its role as a versatile intermediate in multi-step syntheses. fiveable.me Its structure, containing an aryl iodide, makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions. rsc.org

This compound is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive in these transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgacs.org This is one of the most widely used methods for constructing biaryl systems and is fundamental in pharmaceutical and materials chemistry. frontiersin.org

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (stannane), also catalyzed by palladium. researchgate.netorganic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. openochem.org

Other Cross-Coupling Reactions: The aryl iodide functionality can also participate in other important transformations such as the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (forming a carbon-nitrogen bond).

Through these multi-step sequences, the simple scaffold of this compound can be elaborated into a diverse array of complex target molecules, highlighting its significance as a key synthetic intermediate. nih.gov

Stereoselective Synthesis of Complex Molecular Architectures via this compound Precursors

While direct literature examples detailing the use of this compound in stereoselective synthesis are not extensively documented, its structural features make it a highly valuable, albeit underutilized, precursor for creating complex, chiral molecules. The presence of an aryl iodide moiety is particularly significant, as it serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, when paired with chiral ligands, are foundational to modern asymmetric synthesis.

For instance, analogous compounds like methyl 2-iodobenzoate (B1229623) have been successfully employed in enantioselective palladium-catalyzed ring-opening reactions of azabenzonorbornadienes to produce chiral cis-dihydrobenzo[c]phenanthridinones. acs.org This suggests that this compound could be a suitable substrate for similar transformations. The reaction would proceed via oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by subsequent steps where the stereochemistry is dictated by the chiral ligand environment around the metal center.

The potential applications for this compound in stereoselective synthesis are broad and can be categorized by the type of bond being formed:

C-C Bond Formation: Reactions like the Suzuki, Stille, Heck, and Sonogashira couplings are pillars of synthetic chemistry. By selecting a palladium or copper catalyst with an appropriate chiral phosphine (B1218219) ligand (e.g., BINAP, Segphos), the aryl iodide of this compound can be coupled with a wide array of boronic acids, organostannanes, alkenes, or terminal alkynes to generate chiral biaryls or other complex structures. The hydroxyl group on the ring can further direct or influence the stereochemical outcome.

C-N/C-O Bond Formation: The Buchwald-Hartwig amination and etherification reactions offer a pathway to introduce chiral amines or alcohols. Using a palladium catalyst with specialized chiral ligands, the aryl iodide can be coupled with amines or alcohols to form new stereocenters or atropisomers, which are molecules with axial chirality.

The strategic placement of the hydroxyl group at the 5-position and the iodo group at the 2-position allows for sequential or regioselective functionalization, making it a powerful building block for the synthesis of natural products and pharmaceutical agents where precise three-dimensional structure is critical for biological activity.

Green Chemistry Considerations in the Synthesis of Iodobenzoates

The principles of green chemistry are increasingly integral to the design of synthetic routes for all chemical compounds, including iodobenzoates. The focus is on minimizing environmental impact by improving efficiency, reducing waste, and using less hazardous materials.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy are inherently "greener" as they generate less waste.

The synthesis of iodobenzoates can proceed through various routes, each with a different atom economy. A common method is the Sandmeyer reaction, which converts an aromatic amine into an aryl iodide via a diazonium salt intermediate. wikipedia.orggeeksforgeeks.org

Reaction Scheme (Simplified Sandmeyer Iodination): Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O [Ar-N₂]⁺X⁻ + KI → Ar-I + N₂ + KX

While effective, the traditional Sandmeyer reaction has a poor atom economy due to the generation of significant inorganic salt byproducts and nitrogen gas.

A greener alternative is direct C-H iodination of the aromatic ring. This approach, if successful, can have a much higher atom economy.

Reaction Scheme (Direct Iodination): Ar-H + I₂ → Ar-I + HI

This reaction often requires an oxidizing agent to remove the HI byproduct and regenerate the electrophilic iodine species, which adds complexity but can still be more atom-economical than the Sandmeyer route. The table below provides a theoretical comparison.

Interactive Data Table: Theoretical Atom Economy of Iodination Methods

| Reaction Type | Starting Material (Example) | Reagents | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Sandmeyer Reaction | 2-Amino-5-hydroxybenzoic acid | NaNO₂, HCl, KI | 5-Hydroxy-2-iodobenzoic acid | N₂, NaCl, KCl, 2H₂O | ~43% |

| Direct Iodination | 5-Hydroxybenzoic acid | I₂, H₂O₂ (oxidant) | 5-Hydroxy-2-iodobenzoic acid | 2H₂O | ~83% |

Note: Calculation assumes stoichiometric reaction and H₂O₂ as the oxidant for direct iodination.

Improving reaction efficiency, measured by the chemical yield, is also a key green consideration. Optimizing reaction conditions to maximize yield reduces the amount of raw material and energy consumed per unit of product.

Solvent Selection and Waste Minimization

Solvent choice is a critical aspect of green chemistry. Many traditional iodination reactions have been performed in hazardous chlorinated solvents like chloroform (B151607) or carbon tetrachloride. acsgcipr.org These solvents are toxic and environmentally persistent. Green chemistry encourages the use of safer, more benign solvents.

Recent research has focused on using water, ethanol, or acetonitrile (B52724) as greener alternatives for iodination reactions. acsgcipr.orgmdpi.com In some cases, solvent-free, mechanochemical methods (e.g., grinding) have been developed, which completely eliminate the need for a solvent and represent an ideal green solution. researchgate.net

Interactive Data Table: Comparison of Solvents for Iodobenzoate Synthesis

| Solvent | Classification | Environmental/Safety Concerns | Greener Alternative Potential | Reference |

| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, volatile organic compound (VOC) | Moderate; better than CCl₄ but still undesirable | acsgcipr.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity, high boiling point | Low; often targeted for replacement | acs.org |

| Ethanol | Protic | Flammable, but low toxicity and biodegradable | High; derived from renewable resources | mdpi.com |

| Water | Protic | None (benign) | Very High; ideal green solvent, though substrate solubility can be an issue | acsgcipr.org |

| None (Mechanochemistry) | N/A | None (related to solvent) | Very High; eliminates solvent waste entirely | researchgate.net |

Waste minimization is directly linked to atom economy and solvent selection. By choosing atom-economical reactions and recyclable, non-toxic solvents, the volume and hazard level of chemical waste can be drastically reduced.

Catalytic Approaches in Iodobenzoate Synthesis

Catalysis is a cornerstone of green chemistry. Catalytic reactions are preferable to stoichiometric ones because they use small amounts of a substance to perform a transformation many times, reducing waste and often enabling milder reaction conditions.

Several catalytic approaches to iodobenzoate synthesis have been developed:

Catalytic C-H Iodination: Instead of using stoichiometric activating agents, catalytic methods for the direct iodination of benzoic acids are being explored. For example, iridium complexes have been shown to catalyze the ortho-iodination of benzoic acids with high selectivity. researchgate.net The carboxylic acid group of the substrate itself directs the catalyst to the C-H bond, avoiding the need for pre-functionalization.

In Situ Generation of Hypervalent Iodine Reagents: Hypervalent iodine compounds like 2-Iodoxybenzoic acid (IBX) are powerful oxidants used in some iodination protocols. wikipedia.org However, they can be hazardous to handle in isolated form. A greener approach is to generate the active oxidant catalytically in situ from a stable precursor like 2-iodobenzoic acid, using a terminal oxidant such as Oxone®. acsgcipr.org This avoids the isolation of potentially explosive intermediates.

Electrochemical Methods: Electrochemistry offers a powerful, green alternative for driving reactions. Recent studies have demonstrated electrochemical versions of the Sandmeyer reaction, where electricity replaces chemical reagents to drive the transformation of diazonium salts to aryl halides, using simple halogen sources like CH₂I₂. pku.edu.cnnih.gov This method significantly reduces chemical waste and avoids the use of copper catalysts.

These catalytic strategies represent the forefront of green synthesis for iodobenzoates, offering pathways that are more efficient, safer, and more sustainable than traditional stoichiometric methods.

Chemical Reactivity and Transformation of Methyl 5 Hydroxy 2 Iodobenzoate

Carbon-Iodine Bond Transformations

The carbon-iodine (C-I) bond in Methyl 5-hydroxy-2-iodobenzoate is a key site for chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide moiety makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira) Utilizing the Aryl Iodide Moiety

The aryl iodide group of this compound is readily employed in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of biaryl systems and other conjugated structures.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, has been successfully applied to this compound. rsc.org For instance, it has been coupled with 4-trifluoromethoxyphenylboronic acid to yield the corresponding biphenyl (B1667301) derivative. rsc.org A significant application is seen in the total synthesis of Cortistatin A, a potent anti-angiogenic steroidal alkaloid. In this synthesis, the hydroxyl group of this compound (10) is first protected as a triisopropylsilyl (TIPS) ether (11). This intermediate then undergoes a Suzuki coupling with a vinyl boronic acid derivative to form a key carbon-carbon bond, demonstrating the compound's utility in the assembly of complex natural products. nih.gov

| Reactants | Catalyst System | Product | Yield | Ref |

| This compound, 4-trifluoromethoxyphenylboronic acid | Pd catalyst, Base | 2'-hydroxy-5'-(methoxycarbonyl)-4-(trifluoromethoxy)-[1,1'-biphenyl] | N/A | rsc.org |

| Methyl 2-iodo-5-(triisopropylsilyloxy)benzoate (11), Vinyl boronic acid partner | Pd(dppf)Cl₂, K₃PO₄ | Coupled vinylarene product | N/A | nih.gov |

| This compound, Diphenylphosphine (B32561) | Pd(OAc)₂, dppb, NEt₃ | Methyl 2-(diphenylphosphino)-5-hydroxybenzoate | N/A | unl.edu |

The Stille reaction , which couples an organohalide with an organotin compound, is another viable transformation for aryl iodides like this compound. ethernet.edu.et While specific examples with this exact substrate are not prominently documented, the high reactivity of the C-I bond makes it an excellent candidate for such couplings, for example with various organostannanes like vinyltributyltin or aryltributyltin, catalyzed by palladium complexes. ethernet.edu.et

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is also applicable. escholarship.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst to produce arylalkynes. unl.edu A related transformation involving this compound has been reported where it reacts with diphenylphosphine in the presence of a palladium catalyst to form a P-C bond, yielding methyl 2-(diphenylphosphino)-5-hydroxybenzoate. unl.edu

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. chemicalbook.comvdoc.pub

In the case of this compound, the benzene (B151609) ring is substituted with an electron-donating hydroxyl group (-OH) and a weakly electron-withdrawing methyl ester group (-COOCH₃). The strong activating effect of the hydroxyl group increases the electron density of the ring, making it less susceptible to attack by nucleophiles. Consequently, direct nucleophilic aromatic substitution of the iodide is generally unfavorable under standard SₙAr conditions. For such a reaction to proceed, it would likely require harsh conditions or alternative mechanistic pathways, such as those involving benzyne (B1209423) intermediates formed under the action of a very strong base.

Oxidative Additions and Reductive Eliminations in Catalytic Cycles

The cross-coupling reactions mentioned above proceed via a catalytic cycle that involves fundamental organometallic steps: oxidative addition and reductive elimination.

Oxidative addition is the initial step in these catalytic cycles, where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound. This process involves the oxidation of the metal center (from Pd(0) to Pd(II)) and results in the formation of an arylpalladium(II) iodide intermediate. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this step particularly efficient for aryl iodides.

Reductive elimination is the final step of the catalytic cycle, leading to the formation of the desired product and regeneration of the active catalyst. After a transmetalation step (where the organic group from the boron, tin, or copper reagent is transferred to the palladium center), the two organic fragments on the palladium(II) complex couple and are eliminated from the metal center. This reductive elimination step forms the new carbon-carbon bond and returns the palladium catalyst to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle.

Hydroxyl Group Functionalization and Modification

The phenolic hydroxyl group in this compound is a versatile handle for further molecular elaboration through a variety of functionalization reactions.

Alkylation and Acylation Reactions

The hydroxyl group can readily undergo alkylation to form ethers. A notable example is the protection of the hydroxyl group as a silyl (B83357) ether. In the synthesis of Cortistatin A, the phenolic -OH of this compound is converted to a triisopropylsilyl (TIPS) ether using triisopropylsilyl chloride. nih.gov This protection strategy prevents the acidic proton of the phenol (B47542) from interfering with subsequent reaction steps. Another example involves coupling the compound to a solid support, where the phenoxide, generated with a base like cesium carbonate, displaces a halide on a chloromethyl polystyrene resin to form an ether linkage. ethernet.edu.et

Acylation of the phenolic hydroxyl group leads to the formation of esters. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This transformation is useful for introducing new functional groups or for protecting the hydroxyl group during other synthetic manipulations.

Etherification and Esterification of the Phenolic Hydroxyl Group

Etherification , the formation of an ether from an alcohol, is a common modification for the phenolic group of this compound. As mentioned, this is frequently used to install protecting groups. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method to achieve this transformation.

Esterification can refer to the formation of the methyl ester from the corresponding carboxylic acid, or the acylation of the phenolic hydroxyl group. The latter is a key reaction for modifying the properties of phenolic compounds. For this compound, the phenolic group can be esterified using standard conditions. For example, reaction with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding aryl ester. This modification can significantly alter the biological activity and physical properties of the parent molecule.

Selective Deprotection Strategies

While specific literature on the deprotection of protected this compound is not abundant, general methods for the cleavage of aryl ethers are applicable. For instance, aryl methyl ethers can be cleaved using strong reagents like boron tribromide (BBr₃) or through milder methods. A general method for the demethylation of aryl ethers involves the use of diphenylphosphine (HPPh₂) and potassium tert-butoxide (tBuOK), which offers mild and metal-free reaction conditions with good functional group compatibility. Another approach for the deprotection of various aromatic methyl ethers utilizes 2-(diethylamino)ethanethiol, which affords the corresponding phenols in good to excellent yields.

The table below summarizes potential deprotection strategies for ether-protected derivatives of this compound based on general literature.

| Protecting Group | Reagent/Conditions | Notes |

| Methyl Ether | BBr₃, CH₂Cl₂ | Strong and effective, but may not be suitable for sensitive substrates. |

| Methyl Ether | HPPh₂/tBuOK, Dioxane | Mild, metal-free conditions, high selectivity for aryl ethers. |

| Methyl Ether | 2-(Diethylamino)ethanethiol | Odorless workup due to the solubility of the byproduct in dilute acid. |

| Benzyl (B1604629) Ether | H₂, Pd/C | Catalytic hydrogenation, generally mild conditions. |

| Benzyl Ether | HPPh₂/tBuOK, Dioxane | Also effective for debenzylation under mild, metal-free conditions. |

Ester Group Transformations

The methyl ester group in this compound is a key site for chemical modification, allowing for its conversion into other esters, carboxylic acids, or alcohols.

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. For a substrate like this compound, titanium-based catalysts, such as titanium(IV) isopropoxide, are effective for transesterification, often facilitated by microwave heating. nih.gov This method is advantageous for acid-sensitive substrates. The reaction involves heating the methyl ester with a different alcohol in the presence of the catalyst.

The general scheme for the transesterification of this compound is as follows:

| Catalyst System | Alcohol (R-OH) | Conditions | Product |

| Titanium(IV) isopropoxide | Ethanol | Microwave, 160 °C | Ethyl 5-hydroxy-2-iodobenzoate |

| Titanium(IV) isopropoxide | Propanol | Microwave, 160 °C | Propyl 5-hydroxy-2-iodobenzoate |

| Titanium(IV) isopropoxide | Butanol | Microwave, 160 °C | Butyl 5-hydroxy-2-iodobenzoate |

Hydrolysis and Carboxylic Acid Regeneration

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-hydroxy-2-iodobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed. Lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727), and water is a frequently used reagent for the hydrolysis of methyl esters in complex molecules. thieme-connect.desciforum.netnih.gov This method is generally mild and effective. thieme-connect.desciforum.netnih.gov The reaction of this compound with lithium hydroxide would proceed to yield the lithium salt of the carboxylic acid, which upon acidic workup, would provide 5-hydroxy-2-iodobenzoic acid. nih.govresearchgate.net

| Reagent | Solvent | Temperature | Product |

| LiOH·H₂O | THF/Methanol/H₂O | Room Temperature | 5-hydroxy-2-iodobenzoic acid |

| NaOH | Ethanol/H₂O | Reflux | 5-hydroxy-2-iodobenzoic acid |

| H₂SO₄ (aq) | Dioxane | Reflux | 5-hydroxy-2-iodobenzoic acid |

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, (5-hydroxy-2-iodophenyl)methanol. A common reagent for this transformation is diisobutylaluminum hydride (DIBAL-H). organic-chemistry.orgwikipedia.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reduction. chegg.com Depending on the reaction conditions, DIBAL-H can reduce esters to either aldehydes or primary alcohols. wikipedia.orgyoutube.com To achieve the primary alcohol, an excess of the reducing agent and a higher temperature might be required. chegg.com

| Reagent | Solvent | Temperature | Primary Product |

| DIBAL-H (1 equiv.) | Toluene or Hexane | -78 °C | 5-hydroxy-2-iodobenzaldehyde |

| DIBAL-H (excess) | Toluene or Hexane | Room Temperature | (5-hydroxy-2-iodophenyl)methanol |

| LiAlH₄ | THF or Diethyl ether | 0 °C to Room Temperature | (5-hydroxy-2-iodophenyl)methanol |

Other Aromatic Ring Modifications

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group, the iodine (-I) atom, and the methoxycarbonyl (-COOCH₃) group.

The hydroxyl group is a powerful activating and ortho, para-directing group. The iodine atom is a deactivating but ortho, para-directing group. The methoxycarbonyl group is a deactivating and meta-directing group.

Considering the positions on the aromatic ring relative to the hydroxyl group (at C5):

C4 and C6: Ortho to the hydroxyl group and meta to the methoxycarbonyl group.

C2: Para to the hydroxyl group (already substituted with iodine).

C3: Meta to the hydroxyl group and ortho to the methoxycarbonyl group.

The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho to it (C4 and C6). The iodine at C2 will also direct ortho and para, but its influence is weaker than the hydroxyl group. The methoxycarbonyl group will direct to C3, a position that is meta to the strongly activating hydroxyl group and therefore less favored.

Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Examples of Electrophilic Aromatic Substitution Reactions:

Halogenation: Phenols are highly activated towards halogenation and can react without a Lewis acid catalyst. byjus.com Treatment of this compound with bromine (Br₂) in a non-polar solvent would be expected to yield a mixture of 4-bromo- and 6-bromo-substituted products.

Nitration: Nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para nitro derivatives. byjus.com For this compound, nitration would be expected to occur at the C4 and C6 positions. The reaction of aryl iodides with nitrating agents can sometimes lead to the formation of aryliodine(III) derivatives. rsc.org

Sulfonation: Sulfonation with concentrated sulfuric acid would also be directed to the C4 and C6 positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. masterorganicchemistry.com However, the activating effect of the hydroxyl group might allow for these reactions to occur, again favoring substitution at C4 and C6.

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂, CCl₄ | Methyl 4-bromo-5-hydroxy-2-iodobenzoate and Methyl 6-bromo-5-hydroxy-2-iodobenzoate |

| Nitration | dil. HNO₃ | Methyl 5-hydroxy-2-iodo-4-nitrobenzoate and Methyl 5-hydroxy-2-iodo-6-nitrobenzoate |

| Sulfonation | conc. H₂SO₄ | 4-hydroxy-2-iodo-5-(methoxycarbonyl)benzene-1-sulfonic acid and 2-hydroxy-4-iodo-5-(methoxycarbonyl)benzene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-acyl-5-hydroxy-2-iodobenzoate and Methyl 6-acyl-5-hydroxy-2-iodobenzoate |

Halogen-Dance Rearrangements (if applicable to related systems)

The halogen-dance reaction is a base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. While specific studies on the halogen-dance rearrangement of this compound are not prevalent in the literature, the reactivity of related aryl iodide systems suggests its potential to undergo such transformations under specific conditions. This reaction typically proceeds via an aryl anion intermediate, formed through deprotonation by a strong, non-nucleophilic base.

Research on analogous systems has shown that strong bases like potassium amide or lithium diisopropylamide (LDA) can induce the migration of a halogen. For instance, a "halogen dance" has been observed in the reaction of 2,5-dibromothiophene (B18171) with LDA, leading to a rearranged intermediate that can be trapped in subsequent coupling reactions. science.gov Similarly, this type of rearrangement has been reported for other aromatic and heteroaromatic compounds. nih.gov

A related phenomenon, termed a "cyano dance reaction," has been observed with certain substrates in the presence of quantum dot photocatalysts, which also proceeds through a suspected aryl anion intermediate. nih.gov This suggests that under appropriate conditions, the iodo-substituent on the benzene ring of this compound could potentially migrate, leading to isomeric products.

The following table summarizes findings on halogen-dance reactions in related systems:

| System | Conditions | Key Observation | Reference |

|---|---|---|---|

| Aromatic and Heteroaromatic Systems | Strong base (e.g., potassium amide, lithium diisopropylamide) | Proceeds via an aryl anion intermediate formed by metal-halogen exchange or deprotonation. | nih.gov |

| 2,5-dibromothiophene | LDA, followed by Negishi coupling with 2-iodoaniline (B362364) derivatives | Successful halogen dance and subsequent coupling to form thieno[3,2-b]indoles. | science.gov |

Directed Ortho Metalation Studies (if applicable)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.gov This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. This intermediate can then be quenched with an electrophile to introduce a new substituent. nih.gov

For phenolic compounds, the hydroxyl group itself can act as a DMG. However, its acidity often leads to deprotonation of the hydroxyl group rather than the aromatic ring. To overcome this, the hydroxyl group is often protected with a more effective DMG. The O-carbamate group is a particularly effective DMG for this purpose. nih.govacs.org

While specific DoM studies on this compound are not extensively documented, research on related iodophenol and phenol derivatives provides significant insight into its potential reactivity. For example, the DoM of 4-iodophenol (B32979) derivatives has been utilized as a strategy for the introduction of amino groups. The general principle involves the protection of the hydroxyl group, followed by ortho-lithiation and reaction with an electrophile.

The table below outlines key aspects of directed ortho-metalation applied to related phenolic systems:

| Substrate Type | Directing Group | Base | Significance | Reference |

|---|---|---|---|---|

| Phenol Derivatives | Aryl O-carbamate (ArOAm) | Alkyllithium or lithium amide bases | Serves as an outstanding directing group for regioselective ortho-functionalization. | nih.govacs.org |

| 4-Iodophenol Derivatives | Trimethylsilyl (B98337) (TMS) | Not specified | Used in a two-step process involving DoM to install an amino group. | |

| Symmetric and Desymmetrized Phenol Derivatives | Not specified | Not specified | DoM is a highly effective strategy for site-specific functionalization. | nih.gov |

In the context of this compound, a DoM strategy would likely involve initial protection of the hydroxyl group, for instance as an O-carbamate. Subsequent treatment with a strong base could then lead to deprotonation at the C6 position, directed by the protected hydroxyl group. The resulting aryl anion could then be reacted with various electrophiles to introduce new functionalities at this position.

Mechanistic Investigations of Reactions Involving Methyl 5 Hydroxy 2 Iodobenzoate

Reaction Pathway Elucidation using Spectroscopic Techniques

The elucidation of a reaction pathway is the first step in a comprehensive mechanistic study. For reactions involving Methyl 5-hydroxy-2-iodobenzoate, in situ spectroscopic techniques are invaluable for identifying and characterizing reactants, intermediates, and products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring the progress of reactions involving this compound. By tracking the disappearance of signals corresponding to the starting material and the appearance of new signals for products, a qualitative and quantitative understanding of the reaction course can be achieved. For instance, in a hypothetical sulfonylation reaction at the hydroxyl group, the characteristic proton and carbon signals of the aromatic ring and the methyl ester group would shift upon the formation of the sulfonate ester.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for monitoring reactions in solution without the need for sample preparation. For a reaction involving the hydroxyl group of this compound, the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the appearance of new bands corresponding to the functional group being introduced can be continuously monitored. For example, in an esterification reaction, the appearance of a new C=O stretching band from the newly formed ester can be tracked.

A hypothetical reaction monitoring of the sulfonylation of this compound could be tabulated as follows, showing the change in concentration over time as determined by in situ spectroscopy.

| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

| 120 | 0.014 | 0.086 |

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by the concentration of reactants and catalysts. This information is crucial for determining the reaction mechanism. For a reaction involving this compound, a typical approach would be to measure the initial rate of the reaction while systematically varying the concentration of each reactant.

Consider a hypothetical palladium-catalyzed carbonylation of this compound. A kinetic study might reveal that the reaction is first-order in the concentration of the aryl iodide and the palladium catalyst, but zero-order in the concentration of the carbon monoxide. Such findings would suggest that the oxidative addition of the aryl iodide to the palladium center is the rate-determining step.

The general rate law for a reaction can be expressed as: Rate = k[Reactant A]ˣ[Reactant B]ʸ

Where k is the rate constant, and x and y are the orders of the reaction with respect to Reactant A and Reactant B.

A plausible set of kinetic data for a hypothetical cross-coupling reaction involving this compound is presented below.

| Experiment | [this compound] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.0 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 1.0 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.0 | 2.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 2.0 | 5.0 x 10⁻⁵ |

From this data, it can be inferred that the reaction is first-order with respect to this compound and the catalyst, and zero-order with respect to the coupling partner.

Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. This is achieved by replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate.

For reactions involving this compound, a deuterium KIE can be employed. For instance, if a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically result in a slower reaction rate (a primary KIE, kH/kD > 1).

In a hypothetical gold-catalyzed C-H activation reaction involving this compound, if the C-H bond ortho to the hydroxyl group is targeted, synthesizing the corresponding deuterated substrate and comparing its reaction rate to the non-deuterated substrate would be informative. A significant primary KIE would provide strong evidence for C-H bond cleavage being involved in the rate-determining step.

| Reaction | Substrate | Rate Constant (k) | kH/kD |

| C-H Activation | This compound | kH | 4.5 |

| C-D Activation | Methyl 5-hydroxy-2-iodo-6-deuteriobenzoate | kD |

A kH/kD value of 4.5 would strongly suggest that the C-H bond is being broken in the slowest step of the reaction.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the transition states and energy profiles of reactions involving this compound. These calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products.

The energy profile of a reaction illustrates the energy changes that occur as reactants are converted to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

For a reaction of this compound, DFT calculations could be used to compare different possible mechanistic pathways. For example, in a palladium-catalyzed cross-coupling reaction, calculations could help to determine whether the reaction proceeds via a neutral or a cationic pathway, or to assess the relative energies of oxidative addition, transmetalation, and reductive elimination steps.

A simplified hypothetical energy profile for a two-step reaction is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

This profile indicates an exergonic reaction with the first step being rate-determining.

Proposed Mechanisms for Specific Transformations

Based on the combination of experimental techniques and computational studies, detailed mechanisms for specific reactions of this compound can be proposed.

Sulfonylation: The sulfonylation of the hydroxyl group of this compound with a sulfonyl chloride in the presence of a base likely proceeds through a nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl chloride. The phenoxide is generated in situ by the base. The reaction would follow a stepwise mechanism involving the formation of a tetrahedral intermediate which then collapses to form the sulfonate ester and a chloride ion.

Gold-Catalyzed Processes: Gold-catalyzed reactions involving aryl iodides often proceed through a Au(I)/Au(III) catalytic cycle. For a hypothetical cross-coupling reaction of this compound, a plausible mechanism would involve:

Oxidative Addition: The Au(I) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Au(III)-aryl intermediate.

Transmetalation or Nucleophilic Attack: The Au(III) intermediate then reacts with the coupling partner. This could involve a transmetalation step if an organometallic reagent is used, or a direct nucleophilic attack.

Reductive Elimination: The final step is the reductive elimination from the Au(III) complex to form the C-C or C-heteroatom bond of the product and regenerate the active Au(I) catalyst.

Mechanistic investigations provide a detailed picture of the chemical transformations of this compound. Through the synergistic use of spectroscopic monitoring, kinetic analysis, isotope effect studies, and computational modeling, a comprehensive understanding of its reactivity can be achieved, paving the way for the rational design of new synthetic methodologies.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products

While a valuable starting material, the direct application of Methyl 5-hydroxy-2-iodobenzoate in the total synthesis of specific, complex natural products is not widely documented in preeminent scientific literature. However, the roles of its structural isomers and related iodinated compounds in major synthetic achievements highlight the potential utility of this class of molecules.

Role in Cortistatin Synthesis

A comprehensive review of the total syntheses of Cortistatin A, a potent anti-angiogenic marine steroid, does not indicate the use of this compound as a key intermediate. researchgate.netnih.govacs.orgnih.gov The various reported synthetic routes, including those by notable research groups, employ different starting materials and strategies to construct the intricate steroidal core and append the characteristic isoquinoline (B145761) side chain. organic-chemistry.orgorganic-chemistry.orgnih.gov These syntheses often begin with precursors like the Hajos-Parrish enedione or other functionalized steroids to build the complex polycyclic system. organic-chemistry.org

Building Block for Pharmaceutical Intermediates and Research Tools

The functional groups on this compound make it an attractive starting material for creating novel molecular scaffolds for pharmaceutical research. The ability to selectively react the iodo, hydroxyl, and ester moieties allows for the systematic construction of diverse molecular libraries.

Synthesis of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones

The synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones has been achieved through a reductive amination/cyclization process. However, the documented starting material for this transformation is methyl-2-(2-formylphenyl)acetate, not this compound. uea.ac.uk In this established route, methyl-2-(2-formylphenyl)acetate reacts with primary amines to form an intermediate imine, which is then reduced and cyclizes to yield the desired isoquinolinone core structure. uea.ac.uk While this specific application is not attributed to this compound, the synthesis of related heterocyclic systems often relies on palladium-catalyzed reactions where an aryl iodide is a key component. For example, the isomer methyl 2-iodobenzoate (B1229623) has been used in palladium-catalyzed ring-opening reactions of azabenzonorbornadienes to create complex phenanthridinones. acs.org

Preparation of Complex Biologically Relevant Scaffolds

This compound is a trifunctional building block that holds significant potential for the synthesis of complex, biologically relevant scaffolds. Each functional group offers a handle for distinct chemical transformations, which can be performed selectively to build molecular complexity. The aryl iodide moiety is particularly powerful, enabling a wide range of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

The table below summarizes the potential synthetic transformations available for this compound, making it a versatile platform for generating diverse molecular structures for drug discovery and chemical biology.

| Functional Group | Position | Potential Reaction Types | Resulting Linkage/Group |

| Iodo | C2 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, Carbonylation | Aryl-Aryl, Aryl-Alkene, Aryl-Alkyne, Aryl-Amine, Aryl-Ether, Carboxylic Acid/Ester |

| Hydroxyl | C5 | Williamson Ether Synthesis, Esterification, O-Arylation | Ether, Ester |

| Methyl Ester | C1 | Saponification (Hydrolysis), Amidation, Reduction | Carboxylic Acid, Amide, Benzyl (B1604629) Alcohol |

By combining these reactions in various sequences, chemists can use this compound as a central scaffold to append different substituents and build libraries of compounds for biological screening.

Utilization in Advanced Material Precursor Synthesis**

While the direct use of this compound as a precursor for advanced materials is not extensively documented, its structural features suggest potential applications in fields like crystal engineering and polymer science. Aryl iodides are known to participate in halogen bonding, a type of non-covalent interaction that can be used to control the assembly of molecules in the solid state to form predictable crystalline structures.

Studies on the closely related isomer, Methyl 2-hydroxy-4-iodobenzoate, have explored its crystal structure, revealing layered arrangements held together by hydrogen and halogen bonds. nsf.gov Such investigations into supramolecular assembly are crucial for designing new materials with specific optical or electronic properties. The potential for this compound to form similar ordered structures makes it a compound of interest for materials science research.

Incorporation into Methyl Diphenylacetylene-2-carboxylate

The synthesis of diarylacetylenes is a significant area of organic chemistry, with the products finding use in materials science and as precursors to other complex structures. One such target molecule is Methyl Diphenylacetylene-2-carboxylate. The general and most common method for synthesizing such compounds is the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

In the context of synthesizing Methyl Diphenylacetylene-2-carboxylate from a benzoate (B1203000) precursor, the reaction would involve the coupling of an iodinated methyl benzoate derivative with phenylacetylene. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

Despite the established utility of the Sonogashira coupling, a specific protocol for the synthesis of Methyl Diphenylacetylene-2-carboxylate using this compound as the starting material is not described in the reviewed scientific literature. The presence of the hydroxyl group on the phenyl ring of this compound might necessitate a protection strategy prior to the coupling reaction to prevent potential side reactions.

Formation of Methyl 2-heptynylphenylbenzoate

Similar to the synthesis of diarylacetylenes, the formation of alkyl-aryl alkynes is readily achieved through palladium-catalyzed cross-coupling reactions. Methyl 2-heptynylphenylbenzoate represents a molecule with an alkyl-substituted alkyne linked to a methyl benzoate moiety.

The most probable synthetic route to this compound from an iodo-substituted benzoate would again be the Sonogashira coupling reaction. libretexts.org This would involve the coupling of an iodinated methyl benzoate derivative with the terminal alkyne, 1-heptyne. The reaction conditions would likely be similar to those used for other Sonogashira couplings, employing a palladium catalyst and a copper(I) co-catalyst in a suitable solvent with a base. organic-chemistry.org

However, a detailed search of the scientific literature did not yield any specific examples or established procedures for the formation of Methyl 2-heptynylphenylbenzoate starting from this compound. As with the previous example, the reactivity of the hydroxyl group would be a consideration in any potential synthetic plan.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For methyl 5-hydroxy-2-iodobenzoate, both one-dimensional and two-dimensional NMR methods are employed to assign the structure unambiguously.

High-Resolution ¹H, ¹³C, and Multi-Nuclear NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary tools for determining the structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift, typically around 165-170 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon atom attached to the iodine showing a characteristic upfield shift due to the heavy atom effect. The methyl carbon of the ester group will be found at a more upfield position, generally around 50-55 ppm. For instance, in a derivative, the carbonyl carbon appears at 166.90 ppm and the methyl carbon at 51.20 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| OCH₃ | 3.8 - 3.9 | Singlet |

| OH | Variable | Broad Singlet |

| Ar-H | 6.8 - 7.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-I | 85 - 95 |

| C-OH | 155 - 160 |

| Ar-C | 115 - 145 |

| OCH₃ | 50 - 55 |

2D NMR Techniques for Connectivity and Proximity Determination

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals from different nuclei based on their interactions.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to establish their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each aromatic carbon to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon, the carbon attached to the iodine, and the carbon bearing the hydroxyl group, by observing their correlations with nearby protons. For example, the methyl protons would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which can help to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, which allows for the determination of the elemental formula of this compound. The expected monoisotopic mass of C₈H₇IO₃ is 277.94398 Da. Experimental data for related compounds confirms the utility of this technique. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the ionized molecule (molecular ion) undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the presence of the ester, hydroxyl, and iodo functional groups.

Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of iodine, with its single stable isotope (¹²⁷I), simplifies the interpretation of the spectrum as it does not produce isotopic peak patterns like chlorine or bromine containing compounds. docbrown.info A significant peak corresponding to the loss of the iodine atom is also anticipated. The fragmentation of methyl 2-hydroxybenzoate, a related compound, shows a prominent base peak corresponding to the loss of methanol (B129727) (CH₃OH). docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 278 | [M]⁺ (Molecular Ion) |

| 247 | [M - OCH₃]⁺ |

| 219 | [M - COOCH₃]⁺ |

| 151 | [M - I]⁺ |

| 121 | [M - I - OCH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The absorption bands in the IR spectrum are characteristic of specific functional groups. For this compound, the following characteristic absorption bands are expected:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H Stretch (aliphatic): Peaks for the methyl group will be just below 3000 cm⁻¹.

C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

C-O Stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. The absorption maxima (λ_max) are indicative of the electronic structure of the molecule. Aromatic compounds like this compound are expected to show strong absorptions in the UV region, typically between 200 and 400 nm, arising from π to π* transitions within the benzene ring and the carbonyl group. The presence of the hydroxyl and iodo substituents will influence the exact position and intensity of these absorption bands.

Q & A

Q. What are the common synthetic routes for Methyl 5-hydroxy-2-iodobenzoate, and how are reaction conditions optimized?

this compound is typically synthesized via electrophilic aromatic substitution or coupling reactions. For example, iodination of methyl 5-hydroxybenzoate derivatives can be achieved using iodine in the presence of oxidizing agents like nitric acid or iodonium sources. Reaction optimization involves controlling temperature (often 0–25°C), stoichiometry of iodinating agents, and solvent polarity (e.g., acetic anhydride or dichloromethane) to minimize side products . Monitoring reaction progress via TLC or HPLC is critical for identifying optimal termination points.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., deshielded protons adjacent to iodine) and confirms ester group integrity .

- X-ray Crystallography : Determines molecular geometry and iodine positioning in the crystal lattice, essential for studying regioselectivity in downstream reactions .

Q. How can researchers mitigate challenges in purifying this compound?

Purification often involves recrystallization from methanol/water mixtures or column chromatography using silica gel and hexane/ethyl acetate gradients. Due to iodine’s polarizability, halogen bonding can complicate separation; adding 1–2% triethylamine to the mobile phase reduces tailing . Sublimation under reduced pressure is also effective for obtaining high-purity crystals .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom in this compound acts as a directing group, facilitating regioselective Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the adjacent methyl ester and hydroxyl groups can reduce catalytic efficiency. Computational studies (DFT) suggest that electron-withdrawing effects of the ester group enhance iodine’s electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions . Empirical optimization of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) is recommended to balance reactivity and selectivity.

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

Discrepancies in NMR shifts or IR bands often arise from solvent effects or polymorphic crystal forms. For example, hydrogen bonding between the hydroxyl and ester groups can cause variable O-H stretching frequencies. To address this:

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Stability assays should include:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–12) and monitor decomposition via HPLC-MS. Iodine’s susceptibility to nucleophilic displacement is heightened in alkaline conditions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at 25–300°C. The ester group typically decomposes above 150°C, while iodine sublimation occurs at ~200°C .

- Light exposure tests : UV-Vis spectroscopy can detect photo-degradation products, particularly in solutions exposed to 254 nm light .

Methodological Considerations

Q. What computational tools are recommended for predicting reaction pathways involving this compound?

- Gaussian or ORCA : For calculating transition states and activation energies in cross-coupling reactions .

- Molsoft or ChemDraw : To model steric maps and visualize orbital interactions affecting regioselectivity .

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous iodinated aromatics to validate synthetic intermediates .

Q. How should researchers address low yields in large-scale syntheses of this compound?

Scale-up challenges often stem from exothermic iodination steps or inefficient mixing. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.